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Compound of Interest

Compound Name:
N-(But-3-yn-2-

yl)methanesulfonamide

CAS No.: 111903-20-9

Cat. No.: B14314211

Get Quote

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development

Professionals Application: Asymmetric Catalysis, Chiral Building Block Synthesis, Late-Stage

Functionalization

Executive Summary
Chiral propargylic amines are highly versatile pharmacophores and synthetic intermediates in

drug discovery. The target compound, (R)-N-(But-3-yn-2-yl)methanesulfonamide, features a

terminal alkyne for click-chemistry or cross-coupling, a stereogenic center at the propargylic

position, and a robust methanesulfonamide (Ms) protecting group.

This application note details a highly reproducible, two-phase protocol for the enantioselective

synthesis of this compound. The methodology relies on the copper-catalyzed asymmetric

alkynylation of N-sulfonyl aldimines using a chiral C2-symmetric bis(oxazolinyl)pyridine (pybox)

ligand, followed by chemoselective desilylation.
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Achieving high enantiomeric excess (ee) in the addition of alkynes to aliphatic imines is

notoriously challenging due to the propensity of aliphatic imines to undergo base-catalyzed

enolization/epimerization. To circumvent this, our protocol employs a highly controlled catalytic

cycle .

Counterion Causality: We utilize CuPF6​(MeCN)4​as the copper source. The non-coordinating

PF6−​anion is critical; unlike halide counterions (e.g., Cl− ) which can bridge copper centers

and form unreactive oligomers, the PF6−​anion ensures the coordination sites on the Cu(I)

center remain fully available for the alkyne and imine.

Ligand Selection: The (R,R)-i-Pr-pybox ligand creates a deep, rigid chiral pocket. The bulky

isopropyl groups sterically block the Si-face of the coordinated imine, forcing the copper

acetylide to attack exclusively from the Re-face.

Electrophile Activation: The starting material, N-ethylidenemethanesulfonamide, utilizes the

strongly electron-withdrawing methanesulfonyl group to increase the electrophilicity of the

imine carbon. This allows the reaction to proceed at lower temperatures (0 °C), suppressing

background racemic pathways.
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Caption: Catalytic cycle of the Cu(I)-pybox mediated asymmetric alkynylation.
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The following table summarizes the quantitative optimization data that led to the finalized

protocol. Toluene at 0 °C was selected to maximize the enantiomeric excess while maintaining

excellent yields.

Entry
Catalyst
(5 mol%)

Chiral
Ligand
(5.5
mol%)

Solvent Temp (°C) Yield (%) ee (%)

1 CuOTf
(R,R)-Ph-

pybox
DCM 25 75 82

2
CuPF6​

(MeCN)4​

(R,R)-Ph-

pybox
DCM 25 81 88

3
CuPF6​

(MeCN)4​

(R,R)-i-Pr-

pybox
Toluene 25 89 94

4
CuPF6​

(MeCN)4​

(R,R)-i-Pr-

pybox
Toluene 0 92 >98

Note: Yields refer to isolated yields after column chromatography. Enantiomeric excess (ee)

determined by chiral HPLC.

Self-Validating Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14314211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Catalyst Preparation
CuPF6 + (R,R)-i-Pr-pybox

2. Alkyne Activation
Add TMS-Acetylene + DIPEA

 N2 atm, Toluene

3. Electrophile Addition
Add N-Ethylidenemethanesulfonamide

 Cu-Acetylide forms

4. Asymmetric C-C Coupling
Stir at 0 °C for 24h

 Stereocontrolled

5. Silylated Intermediate
Isolation via Flash Chromatography

 Workup

6. TMS Cleavage
K2CO3 in Methanol

 Desilylation

7. Final Product
(R)-N-(But-3-yn-2-yl)methanesulfonamide

 >98% ee
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Caption: Workflow for the enantioselective synthesis of N-(But-3-yn-2-
yl)methanesulfonamide.
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Phase I: Catalytic Asymmetric Alkynylation
Synthesis of (R)-N-(4-(trimethylsilyl)but-3-yn-2-yl)methanesulfonamide

Reagents:

N-ethylidenemethanesulfonamide: 1.0 mmol (121 mg)

Trimethylsilylacetylene (TMS-acetylene): 1.5 mmol (212 µL)

CuPF6​(MeCN)4​: 0.05 mmol (18.6 mg, 5 mol%)

(R,R)-i-Pr-pybox: 0.055 mmol (16.6 mg, 5.5 mol%)

N,N-Diisopropylethylamine (DIPEA): 0.1 mmol (17.4 µL, 10 mol%)

Anhydrous Toluene: 5.0 mL

Step-by-Step Procedure:

Catalyst Assembly: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar,

add CuPF6​(MeCN)4​and (R,R)-i-Pr-pybox under a strict nitrogen atmosphere.

Solvation: Inject 5.0 mL of anhydrous toluene. Stir at room temperature for 2 hours.

Self-Validation Checkpoint: The initially colorless/turbid suspension will transition into a

homogenous, deep blue/green solution. This color change is the visual confirmation that

the active [Cu(pybox)]+ complex has successfully formed.

Imine Addition: Cool the catalyst solution to 0 °C using an ice bath. Add N-

ethylidenemethanesulfonamide in one portion. Stir for 10 minutes to allow for imine

coordination.

Alkyne Activation: Dropwise, add DIPEA followed immediately by TMS-acetylene.

Coupling: Maintain the reaction at 0 °C for 24 hours.

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar imine (

Rf​≈0.2 ) will deplete, and the silylated propargylic amine product will appear as a distinct
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spot ( Rf​≈0.5 ). Both spots stain actively with KMnO4​.

Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract the aqueous

layer with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over

anhydrous Na2​SO4​, and concentrate under reduced pressure.

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution:

10% to 30% EtOAc in Hexanes) to yield the silylated intermediate as a pale yellow oil.

Phase II: Chemoselective Desilylation
Synthesis of (R)-N-(but-3-yn-2-yl)methanesulfonamide

Reagents:

Silylated Intermediate: 1.0 equiv (from Phase I)

Potassium Carbonate ( K2​CO3​): 2.0 equiv

Methanol (MeOH): 10 mL/mmol

Step-by-Step Procedure:

Dissolution: Dissolve the silylated intermediate in MeOH at room temperature.

Cleavage: Add solid K2​CO3​in one portion. Stir vigorously at room temperature for 2 hours.

Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 6:4) will show the

quantitative conversion of the silylated starting material to a slightly more polar product

spot.

Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove inorganic

salts. Wash the pad with additional MeOH (10 mL).

Concentration & Isolation: Concentrate the filtrate under reduced pressure. Redissolve the

residue in EtOAc (15 mL), wash with water (5 mL) to remove residual trace salts, dry over

Na2​SO4​, and evaporate to yield the pure (R)-N-(but-3-yn-2-yl)methanesulfonamide as a

white solid.
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Analytical Validation
To ensure the scientific integrity of the synthesized batch, perform the following analytical

validations:

1 H NMR (400 MHz, CDCl3​): The success of the desilylation is confirmed by the complete

disappearance of the TMS singlet at δ 0.16 ppm (9H) and the emergence of the terminal

alkyne proton as a doublet at δ 2.35 ppm (1H, J=2.4 Hz). The propargylic CH proton will

appear as a complex multiplet around δ 4.20 ppm.

Chiral HPLC: Determine the enantiomeric excess using a Daicel Chiralpak AD-H column

(Hexanes/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 210 nm). The (R)-enantiomer typically

elutes first under these conditions. An ee of >98% is expected if the temperature was strictly

maintained at 0 °C during Phase I.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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